
2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone, also known as MPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
作用機序
2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates glutamatergic neurotransmission. By blocking the activity of mGluR5, 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone reduces the release of glutamate, a neurotransmitter that is involved in various physiological and pathological processes. This mechanism of action has been extensively studied and has been shown to be effective in various animal models.
Biochemical and Physiological Effects:
2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce the symptoms of depression and psychosis. 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has also been shown to reduce the reinforcing effects of drugs of abuse and alcohol. Furthermore, 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has been shown to have neuroprotective effects in various neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone in lab experiments is its selectivity and specificity for mGluR5. This allows researchers to study the specific effects of blocking mGluR5 without affecting other receptors or neurotransmitters. However, one limitation of using 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone is its relatively low potency, which may require higher concentrations to achieve desired effects. Additionally, 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has poor solubility in water, which may require the use of organic solvents in lab experiments.
将来の方向性
There are numerous future directions for 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone research. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in lower concentrations. Another area of interest is the investigation of 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone in combination with other drugs for the treatment of various neurological and psychiatric disorders. Furthermore, the potential use of 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone in combination with behavioral therapies for drug addiction and alcoholism is an area of active research. Finally, the investigation of 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone in various animal models of neurodegenerative diseases may provide insights into its potential therapeutic applications in humans.
合成法
The synthesis of 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone involves the reaction of 4-methylpiperazine with 1-piperidin-1-ylpropan-1-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or chromatography techniques to obtain pure 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone. This synthesis method has been well-established in the literature and has been used by numerous researchers.
科学的研究の応用
2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has also been investigated for its potential use in treating drug addiction and alcoholism. Furthermore, 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has been shown to have neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-13-7-9-14(10-8-13)11-12(16)15-5-3-2-4-6-15/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZANVHPGJVDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B7565972.png)
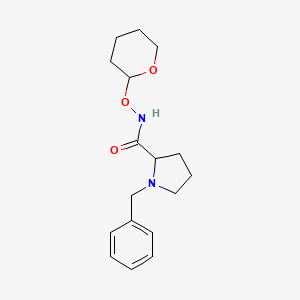
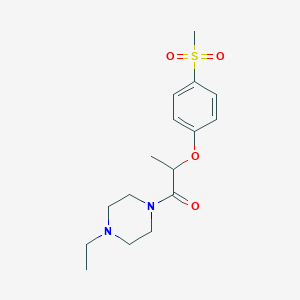
![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7565987.png)
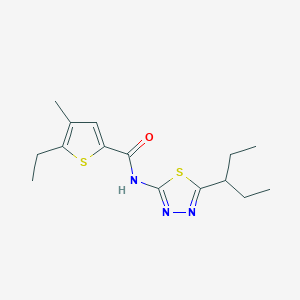
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7565989.png)

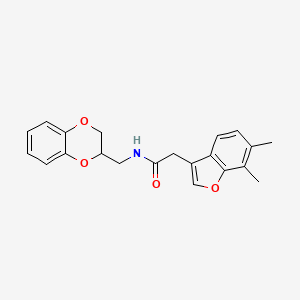
![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)
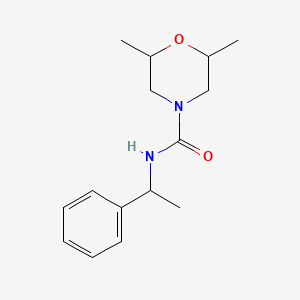
![2-[5-(4-Bromophenyl)tetrazol-2-yl]cyclohexan-1-one](/img/structure/B7566038.png)
![N-[(4-fluorophenyl)-phenylmethyl]-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7566063.png)
![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)